N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often involve refluxing in ethanol and subsequent purification steps such as washing with aqueous sodium hydrogen carbonate and concentration under reduced pressure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity . The piperidine and pyridine rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
- 1-(3-(Piperidin-4-yl)benzyl)piperidine
Uniqueness
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H20N4O/c1-21(17-8-4-5-11-19-17)14-9-12-22(13-10-14)18-20-15-6-2-3-7-16(15)23-18/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
ILDZZKAPEUTKQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3O2)C4=CC=CC=N4 |
Origin of Product |
United States |
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